molecular formula C9H11NO5S2 B4856938 4-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid

4-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid

Cat. No.: B4856938
M. Wt: 277.3 g/mol
InChI Key: PTENZEKJDNIZMA-UHFFFAOYSA-N
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Description

4-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid is a compound with the molecular formula C9H11NO5S2 and a molecular weight of 277.32 g/mol This compound features a thiophene ring substituted with a morpholinylsulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid, typically involves heterocyclization reactions. Some common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The morpholinylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as the presence of a base or acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

4-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid is unique due to the presence of both the morpholinylsulfonyl group and the carboxylic acid group on the thiophene ring. This combination of functional groups imparts specific chemical and biological properties that are not found in simpler thiophene derivatives or related compounds.

Properties

IUPAC Name

4-morpholin-4-ylsulfonylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S2/c11-9(12)8-5-7(6-16-8)17(13,14)10-1-3-15-4-2-10/h5-6H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTENZEKJDNIZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid
Reactant of Route 2
4-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid
Reactant of Route 3
4-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid
Reactant of Route 4
4-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid
Reactant of Route 5
4-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid
Reactant of Route 6
4-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid

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